N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1261012-02-5
VCID: VC5161325
InChI: InChI=1S/C21H15ClF2N4O2/c22-17-10-16(24)8-5-14(17)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)13-3-6-15(23)7-4-13/h1-10H,11-12H2,(H,25,29)
SMILES: C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)Cl
Molecular Formula: C21H15ClF2N4O2
Molecular Weight: 428.82

N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

CAS No.: 1261012-02-5

VCID: VC5161325

Molecular Formula: C21H15ClF2N4O2

Molecular Weight: 428.82

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide - 1261012-02-5

Description

Synthesis and Preparation

The synthesis of such a compound would likely involve multiple steps, including the formation of the oxadiazole and pyrrole rings, followed by their coupling with the benzyl group. Common solvents like ethanol or isopropanol might be used, as seen in similar reactions .

Synthetic Route Hypothesis

  • Formation of 1,2,4-Oxadiazole: This could involve the reaction of a suitable nitrile with a hydroxylamine derivative.

  • Pyrrole Ring Formation: Typically achieved through condensation reactions involving aldehydes and amines.

  • Coupling Reactions: The benzyl group would be attached to the pyrrole ring, possibly through an amide bond formation.

Biological Activity and Applications

While specific biological data for this compound is lacking, related compounds with oxadiazole and pyrrole rings have shown potential in medicinal chemistry, including antimicrobial and anticancer activities .

Potential Applications

  • Pharmaceuticals: Given its structural complexity, it might exhibit unique biological properties useful in drug development.

  • Biological Research: As a tool compound for studying cellular processes or as a lead for further optimization.

Data Table: Related Compounds

CompoundMolecular FormulaBiological Activity
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineC15H11ClFN2SAntibacterial
2-Chloro-4'-fluorobenzophenoneC13H8ClFOUsed in synthesis
N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamineC16H17ClFNO2Potential pharmaceutical

This table highlights compounds with similar structural elements or biological activities, which could inform further studies on N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide.

CAS No. 1261012-02-5
Product Name N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Molecular Formula C21H15ClF2N4O2
Molecular Weight 428.82
IUPAC Name N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Standard InChI InChI=1S/C21H15ClF2N4O2/c22-17-10-16(24)8-5-14(17)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)13-3-6-15(23)7-4-13/h1-10H,11-12H2,(H,25,29)
Standard InChIKey VCHZZIGXRZLKJU-UHFFFAOYSA-N
SMILES C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)Cl
Solubility not available
PubChem Compound 49808624
Last Modified Aug 17 2023

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